(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS: 325827-00-7) is a structurally complex heterocyclic compound featuring a pyrazole core substituted with phenyl, phenyldiazenyl, and carbothioamide groups. Its IUPAC name reflects the stereochemical (4E) and (Z) configurations, critical for its molecular interactions.
Synonyms for this compound include SCHEMBL13667685 and DTXSID801039618, with a molecular formula inferred as C₂₅H₁₈N₆O₂S (exact mass requires experimental validation).
Properties
CAS No. |
325827-00-7 |
|---|---|
Molecular Formula |
C22H17N7OS |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-oxo-5-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C22H17N7OS/c23-22(31)29-21(30)20(19(28-29)15-7-3-1-4-8-15)27-26-18-13-11-17(12-14-18)25-24-16-9-5-2-6-10-16/h1-14,28H,(H2,23,31) |
InChI Key |
LXIKMLKARLZNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carbothioamide Derivatives
Pyrazole-carbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electronic Effects : The phenyldiazenyl group in the target compound may enhance electron-withdrawing characteristics compared to methoxyphenyl (electron-donating) in , affecting redox behavior and binding affinity.
- Biological Activity : Nitrophenyl and isoxazolyl substituents (as in ) correlate with stronger anticancer activity, while thiazolyl groups () improve antibacterial efficacy.
- Solubility : Lipophilic substituents (e.g., methoxyphenyl in ) reduce aqueous solubility, whereas polar carbothioamide groups improve DMSO compatibility .
Biological Activity
The compound (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazole ring
- A phenyl group
- A hydrazine moiety
- A carbothioamide functional group
This unique arrangement contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown potent inhibitory activity against various cancer cell lines. One study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells for a closely related pyrazole derivative, indicating strong antiproliferative effects .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Specific analogs have demonstrated significant COX inhibition, leading to reduced inflammation markers in experimental models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Pyrazoles have shown efficacy against various pathogens, including bacteria and fungi. For example, certain derivatives have been tested against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the phenyl and hydrazine groups can significantly affect potency and selectivity:
- Phenyl Substituents : The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance or diminish activity.
- Hydrazine Linkage : Alterations in the hydrazine structure have been found to influence the compound's interaction with biological targets.
Table 1 summarizes key findings from SAR studies related to similar compounds:
| Compound Structure | IC50 (µM) | Activity Type |
|---|---|---|
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 0.07 | EGFR Inhibition |
| 1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | 40 | MAO Inhibition |
| 2-Hydroxy-5-[(E)-2-{4-[prop-2-enamido]sulfonyl}phenyl]diazen-1-yl]benzoic acid | - | Antimicrobial |
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Anticancer Study : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against MCF-7 and HeLa cells. The most potent compound exhibited an IC50 value of 0.05 µM, demonstrating potential for further development as an anticancer agent .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of pyrazole-based compounds in animal models of arthritis. Results indicated a significant reduction in paw edema and inflammatory cytokines following treatment with specific derivatives .
- Antimicrobial Evaluation : In vitro testing of various pyrazole derivatives against Staphylococcus aureus showed that modifications at the hydrazine position could enhance antibacterial efficacy, with some compounds achieving MIC values as low as 10 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
